N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

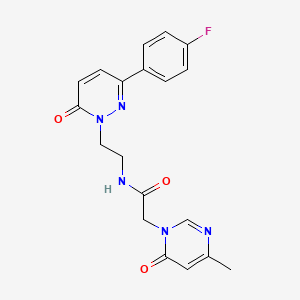

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring dual pyridazinone and pyrimidinone moieties linked via an ethyl-acetamide bridge. Its molecular formula is C₁₉H₁₈FN₅O₃, with a molecular weight of 383.38 g/mol (calculated).

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3/c1-13-10-19(28)24(12-22-13)11-17(26)21-8-9-25-18(27)7-6-16(23-25)14-2-4-15(20)5-3-14/h2-7,10,12H,8-9,11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAQBGCTICPDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure incorporates various functional groups that may influence its interaction with biological targets, leading to significant therapeutic effects.

- Molecular Formula : C18H15FN4O2

- Molecular Weight : 338.34 g/mol

- CAS Number : 1224167-66-1

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorophenyl group is hypothesized to enhance binding affinity and stability, thus potentially increasing efficacy against various cancer cell lines.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, the compound's analogs have shown potent inhibitory effects on tumor cell proliferation in vitro. In particular, studies have demonstrated that such compounds can induce apoptosis in cancer cells, which is critical for their therapeutic effectiveness.

Case Study:

A study investigating the antiproliferative effects of related compounds revealed that they exhibited IC50 values ranging from 0.5 to 5 µM against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and H460 (lung cancer) cells. The mechanism involved was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability.

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Analog A | HepG2 | 1.30 | Apoptosis induction |

| Analog B | MDA-MB-231 | 2.50 | G2/M phase arrest |

| Analog C | H460 | 3.00 | Apoptosis induction |

Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory activity against histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer progression. This inhibition can lead to reactivation of tumor suppressor genes and subsequent tumor growth inhibition.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the functional groups can significantly alter its biological activity. For example:

- Fluorine Substitution : Enhances metabolic stability and binding affinity.

- Pyrimidinone Core : May contribute to selective inhibition of target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core pyridazinone or pyrimidinone frameworks but differ in substituents and linker groups:

Key Differences and Implications

Substituent Effects on Lipophilicity: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the 4-methoxyphenyl groups in , which increase lipophilicity but may reduce oxidative stability. The 4-methyl group on the pyrimidinone ring (target) offers steric hindrance without significantly altering polarity, contrasting with the 4-ethoxyphenyl group in , which introduces bulk and higher lipophilicity.

Linker Modifications :

- The ethyl-acetamide linker in the target compound differs from the pyridinyl-acetamide in , which may alter hydrogen-bonding capacity and target selectivity.

Molecular Weight Trends :

- The target compound (383.38 g/mol) falls within the mid-range of analogs (347.33–395.40 g/mol), suggesting balanced solubility and permeability properties compared to lighter () or heavier () derivatives.

Pharmacological and Physicochemical Insights

- Bioavailability : Fluorine substituents (target, ) may improve oral absorption over methoxy/ethoxy groups () due to reduced first-pass metabolism.

- Target Engagement: Pyridinyl substituents () could enhance binding to kinase domains, whereas pyrimidinone-methyl groups (target) might favor interactions with ATP-binding pockets.

Q & A

Q. Critical Conditions :

- Temperature control (60–120°C depending on the step).

- Solvent selection (polar aprotic solvents for coupling; alcohols for cyclization).

- Catalyst optimization (acidic or basic conditions for regioselectivity) .

Basic Question: How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

Advanced Question: How can reaction conditions be optimized to mitigate low yields in the alkylation step?

Low yields in alkylation often stem from steric hindrance or competing side reactions. Strategies include:

- Solvent Polarity Adjustment : Using DMF or DMSO to stabilize transition states .

- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Temperature Gradients : Gradual heating (40°C → 80°C) to control exothermic reactions .

- Protection/Deprotection : Temporarily blocking reactive groups (e.g., acetylating amines) to prevent undesired cross-reactivity .

Case Study : A related pyridazinone derivative achieved 78% yield by switching from ethanol to DMF and adding 10 mol% KI as a catalyst .

Advanced Question: What methodologies are used to resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies in bioactivity data (e.g., IC₅₀ variations) require systematic validation:

Structural Reanalysis : Confirm regiochemistry and purity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .

Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate structural-activity relationships .

Computational Modeling : Compare docking scores (e.g., AutoDock Vina) to identify binding pose variations caused by substituent effects (e.g., fluorophenyl vs. chlorophenyl) .

Example : A 4-fluorophenyl analog showed 10× higher kinase inhibition than its 4-chlorophenyl counterpart due to improved hydrogen bonding with active-site residues .

Advanced Question: How can researchers design mechanistic studies to elucidate the compound’s interaction with biological targets?

Mechanistic studies require multi-disciplinary approaches:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified enzymes or receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes, predicting pharmacokinetic stability .

- Mutagenesis Studies : Engineer target proteins with single-point mutations (e.g., Ala-scanning) to pinpoint critical interaction sites .

Data Interpretation : Correlate structural modifications (e.g., pyridazinone vs. pyrimidinone cores) with changes in binding affinity or metabolic half-life .

Basic Question: What are the recommended storage conditions to maintain compound stability?

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .

- Solubility Considerations : Lyophilize as a solid; avoid prolonged storage in DMSO (>1 month) due to oxidation risks .

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the acetamide group .

Advanced Question: How can researchers address solubility challenges during in vitro assays?

Low aqueous solubility is common for lipophilic heterocycles. Solutions include:

- Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .

- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers for sustained release .

Validation : Compare solubility in simulated biological fluids (e.g., FaSSIF/FeSSIF) to predict in vivo behavior .

Advanced Question: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Scale-up challenges include racemization and impurity accumulation. Mitigation approaches:

- Chiral Chromatography : Use preparative HPLC with cellulose-based columns to resolve enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition metal-catalyzed steps .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect early-stage impurities .

Case Study : A palladium-catalyzed reductive cyclization achieved 92% enantiomeric excess (ee) using (R)-BINAP as a ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.